molecular formula C9H10FNO3 B13839258 2-Fluoro-3,6-dimethoxybenzamide

2-Fluoro-3,6-dimethoxybenzamide

Cat. No.: B13839258
M. Wt: 199.18 g/mol
InChI Key: QTAFGSQYERBLLO-UHFFFAOYSA-N
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Description

2-Fluoro-3,6-dimethoxybenzamide is a fluorinated benzamide derivative characterized by a fluorine substituent at position 2 and methoxy groups at positions 3 and 6 on the benzene ring. The fluorine atom enhances electronegativity and metabolic stability, while the methoxy groups contribute to steric and electronic effects, influencing solubility and binding interactions .

Properties

Molecular Formula

C9H10FNO3

Molecular Weight

199.18 g/mol

IUPAC Name

2-fluoro-3,6-dimethoxybenzamide

InChI

InChI=1S/C9H10FNO3/c1-13-5-3-4-6(14-2)8(10)7(5)9(11)12/h3-4H,1-2H3,(H2,11,12)

InChI Key

QTAFGSQYERBLLO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C(C=C1)OC)F)C(=O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Fluoro-3,6-dimethoxybenzamide can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is efficient and yields high purity products. Another method involves the direct condensation of carboxylic acids and amines in the presence of diatomite earth@IL/ZrCl4 under ultrasonic irradiation . This green and efficient pathway provides a high yield of benzamide derivatives.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, availability of reagents, and desired purity of the final product. The use of ultrasonic irradiation and green catalysts is preferred for its eco-friendly nature and high efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-3,6-dimethoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted benzamides and fluorinated aromatic compounds, which can be further utilized in different applications.

Scientific Research Applications

2-Fluoro-3,6-dimethoxybenzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Fluoro-3,6-dimethoxybenzamide involves its interaction with specific molecular targets and pathways. The presence of fluorine and methoxy groups enhances its binding affinity to certain proteins and enzymes, leading to various biological effects. For example, fluorinated benzamides have been shown to inhibit the activity of specific bacterial enzymes, contributing to their antibacterial properties .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Electronic Differences

Key structural analogs include:

  • 2-Amino-4,6-dimethoxybenzamide: Substitutes fluorine with an amino group at position 2 and methoxy groups at positions 4 and 6. The amino group introduces hydrogen-bonding capacity, altering electronic properties compared to fluorine .
  • 2,6-Dimethoxybenzamide : Lacks both fluorine and the 3-methoxy group, simplifying the structure and reducing steric hindrance .
  • 3,4-Dimethoxy-2-fluorophenylacetonitrile : Features a nitrile group instead of the benzamide moiety, highlighting how functional groups affect reactivity and applications .
Table 1: Structural and Physical Properties
Compound Molecular Weight Melting Point (°C) Key Substituents
2-Fluoro-3,6-dimethoxybenzamide 215.19* Not reported 2-F, 3-OCH₃, 6-OCH₃
2-Amino-4,6-dimethoxybenzamide 212.21 Not reported 2-NH₂, 4-OCH₃, 6-OCH₃
2,6-Dimethoxybenzamide 196.18 207–208 2-H, 6-OCH₃
3,4-Dimethoxy-2-fluorophenylacetonitrile 195.19 48 2-F, 3-OCH₃, 4-OCH₃, CN

*Calculated based on formula C₉H₁₀FNO₃.

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